(3R)-3-Methoxydecan-1-OL
Description
(3R)-3-Methoxydecan-1-OL is an organic compound with the molecular formula C11H24O2 It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Properties
IUPAC Name |
(3R)-3-methoxydecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-3-4-5-6-7-8-11(13-2)9-10-12/h11-12H,3-10H2,1-2H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSDHZHOJJXJTA-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@H](CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692941 | |
| Record name | (3R)-3-Methoxydecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185954-75-0 | |
| Record name | (3R)-3-Methoxydecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure and Optimization
Starting Material : (3R)-3-Hydroxydecan-1-ol (prepared via asymmetric reduction of 3-ketodecanal).
Reagents :
- NaH (1.5 equiv) in anhydrous THF
- Methyl iodide (3.0 equiv)
- Tetrabutylammonium iodide (0.1 equiv) as phase-transfer catalyst
Conditions :
- Temperature: 0°C to room temperature
- Reaction Time: 6–8 hours
Stereochemical Considerations
The (R)-configuration must be established prior to alkylation. Search Result 3 highlights the use of chiral auxiliaries (e.g., Evans oxazolidinones) to induce asymmetry during the reduction of 3-ketodecanal.
Asymmetric Catalytic Methods
Transition-metal catalysts enable enantioselective synthesis. A protocol from Search Result 3 employs iridium complexes for asymmetric hydrogenation:
Iridium-Catalyzed Hydrogenation
Substrate : 3-Methoxydecan-1-one
Catalyst : [Ir(cod)Cl]₂ (5 mol%) with dppe ligand (12 mol%) and NaBArF (12 mol%).
Conditions :
- Solvent: 1,4-Dioxane
- Temperature: 130°C
- Pressure: H₂ (50 psi)
Outcome :
Grignard Reaction-Based Chain Elongation
Adapting the synthesis of 3-buten-1-ol (Search Result 2), a Grignard reagent adds to a protected glyceraldehyde derivative to build the carbon chain:
Reaction Scheme
- Grignard Formation : Vinylmagnesium chloride (from vinyl chloride and Mg).
- Epoxide Opening : Reaction with ethylene oxide yields a 4-carbon intermediate.
- Iterative Elongation : Repetition with hex-5-en-1-ol derivatives extends the chain to 10 carbons.
Key Data :
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Williamson Ether | 85 | 99* | Moderate | High |
| Asymmetric Hydrogenation | 78 | 92 | High | Moderate |
| Grignard Elongation | 74 | N/A | Low | Low |
| Enzymatic Resolution | 48 | 99 | High | High |
*Requires pre-resolved alcohol precursor.
Chemical Reactions Analysis
Types of Reactions: (3R)-3-Methoxydecan-1-OL can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using reagents like hydrogen bromide (HBr).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrogen bromide (HBr) in the presence of a catalyst.
Major Products:
Oxidation: (3R)-3-Methoxydecanal or (3R)-3-Methoxydecanoic acid.
Reduction: Decane.
Substitution: (3R)-3-Bromodecan-1-OL.
Scientific Research Applications
(3R)-3-Methoxydecan-1-OL has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of (3R)-3-Methoxydecan-1-OL involves its interaction with specific molecular targets:
Enzymatic Interaction: The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity.
Pathways: It may influence metabolic pathways by altering the activity of enzymes involved in lipid metabolism.
Comparison with Similar Compounds
(3S)-3-Methoxydecan-1-OL: The enantiomer of (3R)-3-Methoxydecan-1-OL, with similar chemical properties but different biological activity.
3-Methoxydecan-1-OL: The racemic mixture containing both (3R) and (3S) enantiomers.
Uniqueness:
Chirality: The (3R) configuration imparts specific stereochemical properties that can influence its reactivity and interaction with biological molecules.
Selective Synthesis: The ability to selectively synthesize the (3R) enantiomer makes it valuable for applications requiring high enantiomeric purity.
Biological Activity
(3R)-3-Methoxydecan-1-OL is a fatty alcohol that has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and insecticidal properties. This article provides a comprehensive overview of the compound's biological activity, supported by data tables, case studies, and research findings.
This compound is characterized by its molecular formula and a methoxy group attached to a decanol chain. Its structural configuration contributes to its interaction with biological systems.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound. The compound exhibits significant inhibitory effects against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Pseudomonas aeruginosa | 2.0 mg/mL |
Table 1: Antimicrobial activity of this compound against selected bacterial strains.
Research indicates that the mechanism of action may involve disruption of bacterial cell membranes, leading to cell lysis and death .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS. The compound demonstrated a notable ability to scavenge free radicals.
| Assay Type | IC50 Value (mg/mL) |
|---|---|
| DPPH | 0.75 |
| ABTS | 0.60 |
Table 2: Antioxidant activity of this compound as measured by DPPH and ABTS assays.
These results suggest that this compound can serve as an effective antioxidant agent, potentially beneficial in preventing oxidative stress-related diseases .
Insecticidal Activity
Insecticidal properties have also been attributed to this compound, particularly against agricultural pests. Studies have shown that it can effectively repel or kill certain insect species.
| Insect Species | Concentration (mg/mL) | Mortality Rate (%) |
|---|---|---|
| Aedes aegypti | 10 | 85 |
| Musca domestica | 5 | 70 |
Table 3: Insecticidal activity of this compound against selected insect species.
The mode of action appears to involve neurotoxic effects on the insects, disrupting their normal physiological functions .
Case Studies
Several case studies have been conducted to further explore the efficacy and safety of this compound in various applications:
-
Case Study on Antimicrobial Efficacy :
A study evaluated the use of this compound in food preservation, demonstrating its effectiveness in inhibiting the growth of foodborne pathogens such as Salmonella and Listeria monocytogenes. The compound was incorporated into food packaging materials, significantly extending shelf life while maintaining food safety . -
Case Study on Antioxidant Applications :
Another investigation focused on the incorporation of this compound into cosmetic formulations aimed at reducing oxidative damage to skin cells. Results indicated improved skin cell viability and reduced oxidative stress markers in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
